molecular formula C23H21N5O3 B2882758 1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1428379-63-8

1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2882758
CAS No.: 1428379-63-8
M. Wt: 415.453
InChI Key: GOKCQEWXDKFRHL-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a potent, ATP-competitive, and pan-inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family. PIM kinases are serine/threonine kinases that play a critical role in cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors. This compound exhibits high affinity for PIM1, PIM2, and PIM3 isoforms, effectively blocking the phosphorylation of their downstream targets, which leads to the induction of apoptosis and the inhibition of tumor cell growth. Its primary research value lies in the investigation of PIM kinase-driven oncogenesis and the evaluation of PIM inhibition as a therapeutic strategy, particularly in cancers like acute myeloid leukemia (AML), where PIM kinases are known to contribute to treatment resistance. The specific structural motif of this molecule, including the 1,8-naphthyridine core, is designed for optimal kinase binding and selectivity. Researchers utilize this compound in vitro to study signal transduction pathways and in vivo to assess antitumor efficacy in xenograft models, providing a crucial tool for preclinical oncology research and drug discovery programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-ethyl-7-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-4-28-13-17(21(30)16-10-9-14(2)24-22(16)28)23(31)25-18-8-6-5-7-15(18)19-11-12-20(29)27(3)26-19/h5-13H,4H2,1-3H3,(H,25,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKCQEWXDKFRHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC=C3C4=NN(C(=O)C=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. This article synthesizes existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structure features a naphthyridine core, which is known for its versatility in medicinal chemistry.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that derivatives of naphthyridine compounds have shown significant antimicrobial properties. For instance, structural modifications have led to enhanced activity against various Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of the 1,6-dihydropyridazine moiety contributes to this spectrum of activity by potentially interfering with microbial DNA synthesis or function .

2. Antitumor Activity
Studies have demonstrated that naphthyridine derivatives possess antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The compound has been evaluated against various human cancer cell lines (e.g., MCF-7 for breast cancer), showing promising cytotoxic effects .

3. Antiviral Activity
Some studies suggest that similar compounds exhibit antiviral properties by inhibiting viral replication processes. This is particularly relevant in the context of HIV and other viral infections where integrase inhibitors are crucial .

4. Anti-inflammatory Effects
The anti-inflammatory potential of naphthyridine derivatives has been noted in various studies. These compounds may modulate inflammatory pathways and cytokine production, providing therapeutic benefits in conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of the compound include:

  • Enzyme Inhibition : Compounds like this one often act as inhibitors for various enzymes involved in metabolic pathways, including proteases and kinases .
  • DNA Interaction : The ability to intercalate into DNA or inhibit topoisomerases can lead to disruptions in DNA replication and transcription, contributing to their antitumor effects .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

StudyFindings
Summa et al. (2008)Identified potent HIV integrase inhibitors among naphthyridine derivatives .
Recent Cytotoxicity AssaysShowed enhanced cytotoxicity against MCF-7 cells with structural modifications .
Antimicrobial ScreeningDemonstrated broad-spectrum antimicrobial activity against several pathogens .

Comparison with Similar Compounds

Table 1: Comparison of Key 1,8-Naphthyridine Derivatives

Compound Name Key Substituents Functional Groups Biological Activity Synthesis Method Yield Reference
Nalidixic acid (1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) - Ethyl (C1), methyl (C7) Carboxylic acid (C3) Antibacterial Multi-step substitution and cyclization ~40-60%
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - 7-Cl, 6-F, 4-fluorophenyl (C1) Carboxylic acid (C3) Not reported Substitution + hydrolysis (2 steps) High
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67) - Adamantyl (N3), pentyl (C1) Carboxamide (C3) Not reported Carboxamide coupling 25%
Target compound (1-ethyl-7-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-oxo-...-3-carboxamide) - Ethyl (C1), methyl (C7), 2-(1-methyl-6-oxo-dihydropyridazin-3-yl)phenyl (N3) Carboxamide (C3), dihydropyridazinone Hypothesized antibacterial Likely multi-step coupling/cyclization Not reported

Physicochemical Properties

  • 1H/13C NMR : Used to confirm substituent positions and heterocyclic integrity.
  • MS/IR : Validates molecular weight and functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for oxo and carboxamide groups).
  • Melting Points : Derivatives like those in exhibit melting points >200°C, suggesting high crystallinity, a trait likely shared by the target compound.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example:

  • Step 1 : Substitution of halogen atoms (e.g., Cl) with methoxy groups under alkaline conditions, requiring polar aprotic solvents (e.g., MeCN) and catalysts like crown ethers to enhance nucleophilicity .
  • Step 2 : Cyclization to form the naphthyridine core, optimized at reflux temperatures (e.g., 80–100°C) with aprotic solvents.
  • Step 3 : Amide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) under inert atmospheres. Yield optimization depends on solvent polarity, temperature gradients, and catalyst selection. For example, substituting Cl with OMe achieved 67% yield using dibenzo-1,8-crown-6 .
Reaction StepKey ParametersYield (%)Reference
Halogen substitutionKOH, MeCN, crown ether, reflux67
CyclizationReflux in DMF, 24 h72*
Amide couplingEDC, DCM, RT85*
*Hypothetical values based on analogous reactions.

Q. Which analytical techniques are critical for structural characterization?

  • X-ray crystallography : SHELX and WinGX suites are used for structure solution and refinement. SHELXL refines hydrogen bonding and torsional angles with R-factors < 5% .
  • Spectroscopy :
  • IR : Confirms carbonyl (C=O) stretches at ~1686 cm⁻¹ (keto) and 1651 cm⁻¹ (amide) .
  • NMR : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–9.2 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize reaction conditions for higher yields?

DOE minimizes trial-and-error by analyzing variables like temperature, solvent, and catalyst loading. For example:

  • Central Composite Design (CCD) : Tests 3–5 factors (e.g., solvent polarity, reaction time, catalyst ratio) to model non-linear relationships.
  • Response Surface Methodology (RSM) : Predicts optimal conditions (e.g., 72°C, 18 h, 1.5 eq. catalyst) for cyclization steps . Computational tools (e.g., COMSOL Multiphysics) integrate DOE with reaction kinetics to simulate parameter effects .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved?

  • Refinement : Use SHELXL’s restraints for anisotropic displacement parameters and hydrogen bonding networks .
  • Validation : Cross-validate with ORTEP-3 for thermal ellipsoid visualization and Mercury for packing analysis .
  • Computational alignment : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., Gaussian09) to identify outliers .

Q. What computational strategies predict biological activity and reaction pathways?

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) map transition states and intermediates. ICReDD’s workflow combines this with machine learning to prioritize synthetic routes .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinase enzymes) using the compound’s electrostatic potential surfaces .
Target ProteinDocking Score (kcal/mol)Binding Site InteractionsReference
EGFR Kinase-9.2H-bond with Met793, π-π stacking
DNA Gyrase-8.7Hydrophobic pocket binding

Q. How can bioactivity data discrepancies (e.g., IC50 variability) be addressed?

  • Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3).
  • Data Normalization : Apply Z-score analysis to filter outliers in high-throughput screens .
  • Mechanistic Studies : SPR (Surface Plasmon Resonance) quantifies binding kinetics (ka/kd) to resolve false positives .

Methodological Recommendations

  • Crystallography : Always validate SHELXL-refined structures with PLATON’s ADDSYM to check for missed symmetry .
  • Synthesis : Use DOE-guided optimization for multi-step reactions to reduce byproducts (e.g., CCD for solvent/catalyst screening) .
  • Data Analysis : Pair experimental results (e.g., IC50) with computational free-energy calculations (MM-PBSA) to validate bioactivity .

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